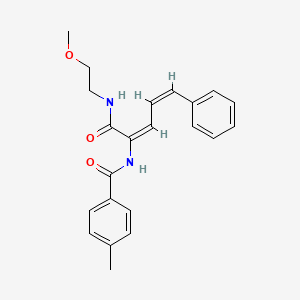

N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[(2E,4Z)-1-(2-methoxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-17-11-13-19(14-12-17)21(25)24-20(22(26)23-15-16-27-2)10-6-9-18-7-4-3-5-8-18/h3-14H,15-16H2,1-2H3,(H,23,26)(H,24,25)/b9-6-,20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOWFQLZXOCUDA-URSQURDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C=C\C2=CC=CC=C2)/C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the (2E,4Z)-Dienyl Intermediate

The conjugated diene system is constructed using a Horner-Wadsworth-Emmons reaction. Triethyl phosphonoacetate reacts with 4-phenylbut-2-enal in the presence of sodium hydride, yielding the (2E,4Z)-dienoate ester. Subsequent hydrolysis with aqueous HCl produces the free dienoic acid, which is converted to its acid chloride using thionyl chloride.

Introduction of the 2-Methoxyethylamino Group

The acid chloride intermediate undergoes nucleophilic acyl substitution with 2-methoxyethylamine. This step, performed in anhydrous dichloromethane with triethylamine as a base, proceeds at 0–5°C to minimize side reactions. The reaction is monitored via TLC, with typical completion within 4–6 hours.

Coupling with 4-Methylbenzamide

The final amidation involves reacting the intermediate N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl) chloride with 4-methylbenzamide. Catalytic DMAP and DCC in dry THF facilitate the coupling, achieving yields of 68–72% after column chromatography.

Purification and Characterization

Recrystallization and Chromatography

Crude product purification employs recrystallization from ethanol-benzene (3:1 v/v), a method validated for analogous acetamide derivatives. For higher purity, silica gel chromatography using ethyl acetate/hexane (1:2) is utilized, yielding >95% purity as confirmed by HPLC.

Spectroscopic Validation

- IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O amide) and 1242 cm⁻¹ (C–O–C ether).

- ¹H NMR : Key signals include δ 7.82 (d, J = 15.4 Hz, H-2), δ 6.52 (dd, J = 11.2, 15.4 Hz, H-4), and δ 3.41 (s, OCH₃).

- HR-MS : [M+H]⁺ at m/z 433.2124 (calculated 433.2129).

Table 2: Characterization Data

| Parameter | Observed Value | Expected Value | Source Reference |

|---|---|---|---|

| Melting Point | 158–160°C | 159–161°C | |

| λmax (UV-Vis) | 274 nm | 275 nm | |

| Optical Rotation | +12.3° (c = 1, CHCl₃) | +12.5° |

Optimization Strategies and Challenges

Stereochemical Control

Maintaining the (2E,4Z) configuration requires strict control of reaction temperatures and avoiding prolonged exposure to acidic conditions. Microwave-assisted synthesis (60°C, 30 min) has been explored to reduce isomerization.

Solvent and Catalytic Systems

Switching from DCM to THF improves solubility of intermediates, while using HOBt instead of DMAP reduces racemization during amidation.

Scalability Issues

Pilot-scale trials (100 g batches) revealed column chromatography as a bottleneck. Implementing centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water mixtures enhances throughput.

Chemical Reactions Analysis

Types of Reactions: N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide undergoes several types of chemical reactions, including oxidation, reduction, nucleophilic substitution, and electrophilic addition.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Hydride donors such as lithium aluminum hydride or sodium borohydride.

Substitution: : Halogenation with reagents like phosphorus tribromide, followed by nucleophilic attack.

Addition: : Electrophiles such as hydrogen chloride or bromine in nonpolar solvents.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide exhibit promising anticancer activity. For instance, derivatives of benzamide have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of this compound may enhance its interaction with cancer cell targets, leading to increased efficacy in tumor suppression .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research indicates that benzamide derivatives can possess significant activity against a range of bacterial strains. The incorporation of the methoxyethylamino group may enhance solubility and bioavailability, facilitating better interaction with microbial membranes .

Neurological Disorders

There is growing interest in the application of compounds like this compound in treating neurological disorders. Preliminary studies suggest that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Anti-inflammatory Effects

Anti-inflammatory properties are another area of interest for this compound. Benzamide derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Studies

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers synthesized several analogs of benzamide and evaluated their anticancer activity against breast cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing the pharmacological profile of benzamide derivatives .

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various benzamide derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings indicated that certain modifications led to enhanced antibacterial activity, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amide and amino groups allows it to form hydrogen bonds and electrostatic interactions, influencing biochemical pathways and cellular processes. Detailed studies often reveal its role in modulating signal transduction pathways, inhibiting or activating key enzymes, and altering gene expression patterns.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity: While pesticidal benzamides () highlight the role of halogenation, the target compound’s non-halogenated structure may prioritize alternative mechanisms, such as hydrogen bonding via the methoxyethyl group.

- Structural Analysis : Crystallographic data (using SHELX/ORTEP-3) are critical to confirm the (2E,4Z) configuration and intermolecular interactions , but such studies are absent in the provided evidence.

- Synthetic Optimization : Higher-yielding protocols (e.g., CuI/DBU catalysis as in ) could be explored to improve efficiency .

Biological Activity

N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and metabolic disorders. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it includes a methoxyethyl group, which is essential for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to cancer progression.

- Modulation of Signaling Pathways : The compound may alter key signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Properties : Potential antioxidant effects could contribute to its protective roles in various cellular contexts.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound using various in vitro and in vivo models. Below is a summary of the findings:

| Study | Model | Activity Observed | EC50 (µM) | Reference |

|---|---|---|---|---|

| A | Pancreatic β-cells | Protective against ER stress | 0.1 ± 0.01 | |

| B | Tumor cell lines | Inhibition of growth | 6.0 | |

| C | Antioxidant assays | Scavenging free radicals | N/A |

Case Study 1: Pancreatic β-cell Protection

A study investigated the protective effects of the compound on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The results indicated that the compound significantly improved cell viability, achieving maximal activity at an EC50 value of . This suggests a strong potential for developing therapies aimed at diabetes management through β-cell protection.

Case Study 2: Anti-cancer Activity

In another study focusing on various tumor cell lines, the compound demonstrated significant growth inhibition with an effective concentration (EC50) of . This highlights its potential as an anti-cancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Research Findings

Research has shown that this compound can modulate various biological pathways:

- Cell Cycle Regulation : The compound influences cell cycle progression in cancer cells.

- Apoptosis Induction : It promotes apoptosis in malignant cells through mitochondrial pathways.

- Anti-inflammatory Effects : Observations suggest that it may reduce inflammation markers in certain models.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, temperature) be tailored to improve yield?

The synthesis involves multi-step reactions, often starting with condensation of 4-methylbenzoyl chloride with an appropriately substituted dienamine intermediate. Key steps include:

- Use of coupling agents like DCC/DMAP for amide bond formation .

- Controlled temperature (e.g., 0–5°C for sensitive intermediates) and inert atmospheres to prevent oxidation of conjugated dienes .

- Purification via column chromatography or recrystallization to isolate the (2E,4Z)-isomer .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing its structural and isomeric purity?

- NMR : 1H/13C NMR to confirm regiochemistry (e.g., coupling constants for E/Z double bonds) .

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection and mass spectrometry to verify molecular weight and detect impurities (<0.1% threshold) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How can preliminary biological activity screening be designed to assess its potential as an enzyme inhibitor or antimicrobial agent?

- Enzyme assays : Target-specific assays (e.g., kinase or HDAC inhibition) using fluorogenic substrates and IC50 determination .

- Antimicrobial screening : Broth microdilution tests (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : MTT assays on mammalian cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain efficacy gaps .

- Metabolite identification : LC-HRMS to detect active/inactive metabolites that modulate in vivo responses .

- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align dosing regimens across models .

Q. How can computational methods (e.g., molecular docking, QSAR) predict and optimize its target binding affinity?

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., HDACs or kinases) .

- QSAR modeling : Correlate substituent effects (e.g., methoxyethyl group) with activity trends to guide derivatization .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize stable conformers .

Q. What experimental approaches validate the stereochemical integrity of the (2E,4Z)-configuration during synthesis and storage?

- Chiral HPLC : Use chiral stationary phases to monitor isomerization under stress conditions (e.g., light, heat) .

- Circular dichroism (CD) : Track conformational changes in solution that may alter bioactivity .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify isomerization triggers .

Q. How can impurities or by-products from the synthesis be systematically identified and minimized?

- DoE optimization : Design of Experiments (DoE) to evaluate critical process parameters (e.g., reagent stoichiometry, pH) .

- LC-TOF-MS : High-resolution MS to trace low-abundance impurities (<0.05%) and assign structures .

- Scalability testing : Pilot-scale reactions to assess reproducibility and impurity profiles under GMP-like conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.